3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one
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Overview
Description
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-ethyl-2-(3-fluorophenyl)pyrimidin-4-one is a complex organic compound that features a quinoline and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-ethyl-2-(3-fluorophenyl)pyrimidin-4-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-ethyl-2-(3-fluorophenyl)pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic groups .
Scientific Research Applications
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-ethyl-2-(3-fluorophenyl)pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-ethyl-2-(3-fluorophenyl)pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures, such as quinine and chloroquine.
Pyrimidine Derivatives: Compounds with similar pyrimidine structures, such as thymine and cytosine.
Uniqueness
The uniqueness of 3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-ethyl-2-(3-fluorophenyl)pyrimidin-4-one lies in its combined quinoline and pyrimidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential therapeutic benefits .
Properties
Molecular Formula |
C23H22FN3O2 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-ethyl-2-(3-fluorophenyl)pyrimidin-4-one |
InChI |
InChI=1S/C23H22FN3O2/c1-2-19-14-21(28)27(23(25-19)17-8-5-10-18(24)13-17)15-22(29)26-12-6-9-16-7-3-4-11-20(16)26/h3-5,7-8,10-11,13-14H,2,6,9,12,15H2,1H3 |
InChI Key |
GCCYIRGATYGYKP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC(=CC=C2)F)CC(=O)N3CCCC4=CC=CC=C43 |
Origin of Product |
United States |
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